amine CAS No. 1602710-97-3](/img/structure/B1475622.png)

[(2-Chloro-4-methylphenyl)methyl](propan-2-yl)amine

Overview

Description

Scientific Research Applications

Structural Analysis and Computational Studies

Compounds structurally related to “(2-Chloro-4-methylphenyl)methylamine” have been characterized by various spectroscopic techniques, including FTIR, UV–Vis, and multinuclear NMR, alongside computational studies such as density functional theory (DFT) and time-dependent DFT. The geometries of these compounds were optimized, with predicted bond lengths and angles showing good agreement with X-ray crystal structure data (Nycz et al., 2011).

Antibacterial and Antifungal Activities

Derivatives of similar compounds have been synthesized and evaluated for their antibacterial and antifungal activities. These include derivatives like 4-thiazolidinones and 2-azetidinones, which have shown promising results against bacterial strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, and fungal species such as Candida albicans, Aspergillus niger, and Aspergillus Clavatus (Patel & Patel, 2017).

Corrosion Inhibition

Amine derivatives, including those structurally related to “(2-Chloro-4-methylphenyl)methylamine,” have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. These studies involved electrochemical measurements, surface analysis, and computational methods to understand the adsorption mechanism and efficiency of these inhibitors (Boughoues et al., 2020).

Antimicrobial and Cytotoxic Activity

Some derivatives have been synthesized and characterized for their potential in medical applications due to their antibacterial, antifungal, and cytotoxic properties. These compounds, after proper characterization, showed promising biological activities and could be considered for medical applications (Aly & El-Mohdy, 2015).

The use of “(2-Chloro-4-methylphenyl)methylamine” and its derivatives in scientific research spans across a variety of applications, from structural analysis and computational studies to potential medical uses due to their antimicrobial properties and the role as corrosion inhibitors. These studies underline the compound's versatility and potential in different scientific and industrial fields.

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic molecules .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially affect pathways involving carbon–carbon bond formation .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds .

Action Environment

The success of suzuki–miyaura cross-coupling reactions, in which the compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Biochemical Analysis

Biochemical Properties

(2-Chloro-4-methylphenyl)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of enantiopure drug-like compounds. Additionally, (2-Chloro-4-methylphenyl)methylamine may also interact with other biomolecules involved in metabolic pathways, influencing their activity and function.

Cellular Effects

(2-Chloro-4-methylphenyl)methylamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of certain signaling pathways that regulate cell growth and differentiation . Furthermore, (2-Chloro-4-methylphenyl)methylamine can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes that are essential for cellular metabolism.

Molecular Mechanism

The molecular mechanism of (2-Chloro-4-methylphenyl)methylamine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For instance, it may inhibit or activate certain enzymes, leading to changes in their catalytic activity . Additionally, (2-Chloro-4-methylphenyl)methylamine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Chloro-4-methylphenyl)methylamine can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (2-Chloro-4-methylphenyl)methylamine remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of (2-Chloro-4-methylphenyl)methylamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cognitive function or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

(2-Chloro-4-methylphenyl)methylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall activity and efficacy, as well as its potential side effects.

Transport and Distribution

The transport and distribution of (2-Chloro-4-methylphenyl)methylamine within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within different tissues can affect its overall efficacy and potential side effects.

Subcellular Localization

(2-Chloro-4-methylphenyl)methylamine exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects.

Properties

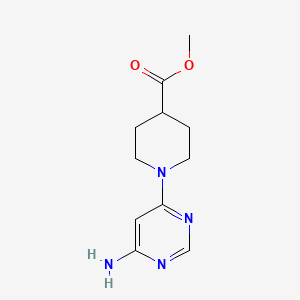

IUPAC Name |

N-[(2-chloro-4-methylphenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-8(2)13-7-10-5-4-9(3)6-11(10)12/h4-6,8,13H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXBGFSHOOWPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CNC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1475540.png)

![1-{[(2-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475541.png)

![1-{[(Butan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475542.png)

![1-[(Butylamino)methyl]cyclobutan-1-ol](/img/structure/B1475544.png)

![1-{[(2-Hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475545.png)

![1-[(Dipropylamino)methyl]cyclobutan-1-ol](/img/structure/B1475546.png)

![1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475549.png)

![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475550.png)

amine](/img/structure/B1475561.png)

amine](/img/structure/B1475562.png)